1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine

Fragment-Based Drug Discovery 19F NMR Screening Fluorinated Fragment Libraries

1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine (CAS 936083-19-1) is a synthetic, low-molecular-weight (261.24 g/mol) organic compound classified as a fluorinated heterocyclic fragment. Its structure combines a piperidine ring with a 5-methyl-2-(trifluoromethyl)furan-3-carbonyl moiety.

Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
CAS No. 936083-19-1
Cat. No. B3307960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine
CAS936083-19-1
Molecular FormulaC12H14F3NO2
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C(F)(F)F)C(=O)N2CCCCC2
InChIInChI=1S/C12H14F3NO2/c1-8-7-9(10(18-8)12(13,14)15)11(17)16-5-3-2-4-6-16/h7H,2-6H2,1H3
InChIKeyCNGMWZTVVREZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine (CAS 936083-19-1) – Chemical Profile and Fragment Library Classification


1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine (CAS 936083-19-1) is a synthetic, low-molecular-weight (261.24 g/mol) organic compound classified as a fluorinated heterocyclic fragment [1]. Its structure combines a piperidine ring with a 5-methyl-2-(trifluoromethyl)furan-3-carbonyl moiety. The compound is catalogued as a fragment molecule (e.g., Thermo Scientific Maybridge fragment ID MO08143, TargetMol Fr16727) and is utilized as a building block for molecular assembly, extension, and modification in early-stage drug discovery and chemical biology [2]. It is included in commercially available fragment libraries specifically designed for fragment-based drug discovery (FBDD), particularly those enriched with fluorine-containing scaffolds for 19F NMR screening [1].

Procurement Alert: Why In-Class Piperidine Analogs Cannot Replace 1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine in FBDD Campaigns


Generic substitution within the piperidine fragment class is not feasible for scientific selection because the compound's value is defined by its specific three-part pharmacophore: the piperidine ring, the furan linker, and the trifluoromethyl (CF3) group. Replacing the CF3-furoyl moiety with a simpler benzoyl or non-fluorinated furoyl group eliminates the fluorine label crucial for 19F NMR-based screening and dramatically alters the fragment's lipophilicity and hydrogen-bonding profile [1]. Similarly, substituting the piperidine with morpholine or pyrrolidine alters the three-dimensional shape and basicity (pKa), which governs protein binding and off-target selectivity [2]. The Maybridge fragment library selection process itself validates that this exact combination of substituents provides a unique pharmacophoric fingerprint not replicated by closely related analogs [1]; therefore, procurement must be compound-specific for reproducible fragment screening results.

Quantitative Evidence Guide: Differentiating 1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine for Procurement Decisions


Structural Differentiation via Fluorine-19 NMR Screening Capability

Unlike non-fluorinated furoyl-piperidine analogs such as 1-(2-furoyl)piperidine, the target compound possesses a trifluoromethyl group that serves as a highly sensitive and background-free probe for 19F NMR-based fragment screening, enabling unambiguous identification of protein-ligand binding [1]. The Maybridge fragment library separates fragments into specialized 'fluoro-fragment' and 'bromo-fragment' collections based on this screening modality; the target compound (MO08143) is specifically categorized as a fluorine-labeled fragment for this purpose [1].

Fragment-Based Drug Discovery 19F NMR Screening Fluorinated Fragment Libraries

Rule-of-Three (Ro3) Compliance and Fragment Quality Metrics

The target compound conforms to the Rule of Three (Ro3) criteria for fragment library design: molecular weight ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3 [1]. Its inclusion in the highly curated Maybridge fragment library (only 2,500 compounds selected from over 30,000 candidates) indicates that it passed rigorous filters for purity (>95%), aqueous solubility, absence of promiscuous binding motifs, and pharmacophoric diversity validated by SPR screening [2]. This curated inclusion provides a quality benchmark that cannot be inferred for uncurated commercial fragments.

Fragment-Based Drug Discovery Rule of Three Lead-likeness Fragment Library Design

Chemoinformatic Differentiation: Calculated Basicity (pKa) and hERG Liability Profile

Recent chemoinformatic analysis of structurally related fluorinated piperidines demonstrated that fluorine substitution at specific positions notably lowers the calculated pKa of the piperidine nitrogen, which in turn is correlated with reduced affinity for hERG potassium channels and consequently lower predicted cardiac toxicity risk [1]. While the target compound was not directly measured in that study, the presence of the electron-withdrawing trifluoromethyl group on the furan ring adjacent to the amide carbonyl is expected to reduce the piperidine nitrogen basicity relative to non-fluorinated analogs, potentially offering a more favorable safety profile for fragment elaboration into lead compounds [1].

Chemoinformatics pKa Prediction hERG Cardiotoxicity Fragment Optimization

3D Shape Diversity: Principal Moments of Inertia (PMI) Profile as a Fragment Selection Criterion

The target compound's 3D shape, as defined by its principal moments of inertia (PMI), differs fundamentally from that of simpler, planar furoyl fragments. The piperidine ring introduces sp3 hybridization and a non-planar conformation, placing the compound in a region of PMI space that is underrepresented in traditional fragment libraries dominated by flat, aromatic scaffolds [1]. This 3D character is a recognized criterion for selecting fragments with higher potential to yield selective and soluble lead compounds upon elaboration [1].

3D Fragment Shape Diversity Principal Moments of Inertia Fragment-Based Drug Discovery

Application Scenarios for 1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine in Drug Discovery and Chemical Biology


19F NMR-Based Fragment Screening Campaigns

The compound is ideally suited for use in 19F NMR-based fragment screening, where its trifluoromethyl group provides a highly sensitive and background-free signal for detecting weak (Kd > 100 µM) protein-ligand interactions in cocktailed experiments with multiple fluorine-labeled fragments screened simultaneously [1]. Its inclusion in the Maybridge 19F fragment library ensures availability of reference 19F NMR spectra and quality control data, streamlining assay setup and hit validation [1].

Structure-Based Fragment Elaboration and Hit-to-Lead Optimization

As part of the Maybridge 'fragment hopping' approach, the compound serves as a validated starting point for structure-based drug design (SBDD). The piperidine nitrogen provides a vector for further elaboration (e.g., alkylation, acylation), while the furan ring and CF3 group offer additional sites for growing the fragment into a higher-affinity lead compound using X-ray crystallography-guided medicinal chemistry [1].

Compound Library Procurement for Academic and Biotech Screening Centers

For academic screening facilities building or supplementing fragment collections, the compound's membership in the Thermo Fisher Maybridge library provides assurance of chemical integrity, solubility, and the absence of promiscuous binding behavior verified by surface plasmon resonance (SPR) [1]. This reduces the technical risk associated with purchasing fragments from unvalidated sources.

Cardiotoxicity-Reduced Fragment Starting Points for Kinase or Protease Targets

Based on chemoinformatic predictions of reduced hERG liability due to the electron-withdrawing CF3 group [2], this fragment may be prioritized for hit-to-lead campaigns where cardiovascular safety is a critical concern, such as in chronic disease indications requiring long-term drug administration.

Quote Request

Request a Quote for 1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.